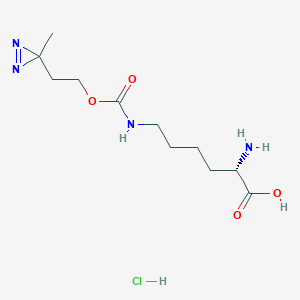
DiAzKs (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DiAzKs (hydrochloride), also known as H-L-Photo-lysine hydrochloride, is a diazirine-containing lysine amino acid. This compound is primarily used as a photo-cross-linker, which means it can be incorporated into proteins to facilitate the study of protein-protein interactions. The unique feature of DiAzKs (hydrochloride) is its ability to be activated by ultraviolet light, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DiAzKs (hydrochloride) is synthesized through a series of chemical reactions involving lysine and diazirine. The process typically involves the incorporation of a diazirine group into the lysine amino acid, followed by the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of DiAzKs (hydrochloride) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The compound is then purified through crystallization or chromatography techniques and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
DiAzKs (hydrochloride) primarily undergoes photo-crosslinking reactions. When exposed to ultraviolet light, the diazirine group forms a highly reactive carbene intermediate, which can insert into nearby chemical bonds, effectively crosslinking proteins .
Common Reagents and Conditions
The photo-crosslinking reaction of DiAzKs (hydrochloride) requires ultraviolet light as the primary reagent. The reaction is typically conducted in aqueous solutions or buffer systems to maintain the integrity of the proteins being studied. The conditions must be carefully controlled to prevent non-specific reactions and ensure efficient crosslinking .
Major Products Formed
The primary products of the photo-crosslinking reaction involving DiAzKs (hydrochloride) are crosslinked protein complexes. These complexes can then be analyzed using various biochemical techniques to study protein-protein interactions and other molecular processes .
Applications De Recherche Scientifique
DiAzKs (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study the interactions between different proteins and other biomolecules.
Biology: Facilitates the investigation of protein-protein interactions within living cells.
Medicine: Helps in understanding the molecular mechanisms of diseases and the development of new therapeutic strategies.
Industry: Employed in the development of new biochemical assays and diagnostic tools .
Mécanisme D'action
The mechanism of action of DiAzKs (hydrochloride) involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can insert into nearby chemical bonds, effectively crosslinking proteins. The molecular targets of DiAzKs (hydrochloride) are primarily proteins, and the pathways involved include various protein-protein interaction networks .
Comparaison Avec Des Composés Similaires
DiAzKs (hydrochloride) is unique due to its diazirine-containing lysine structure and its ability to be activated by ultraviolet light. Similar compounds include other photo-cross-linkers such as benzophenone and aryl azides. DiAzKs (hydrochloride) offers higher specificity and efficiency in crosslinking reactions, making it a preferred choice in many research applications .
List of Similar Compounds
- Benzophenone
- Aryl azides
- Sulfo-SANPAH (sulfosuccinimidyl 6-(4’-azido-2’-nitrophenylamino) hexanoate)
- Diazirine-based crosslinkers
Propriétés
IUPAC Name |
(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYRMQZAZIBQET-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














